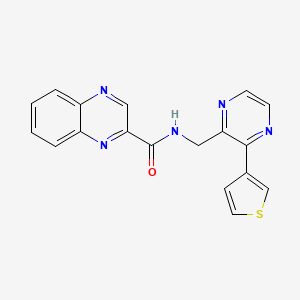

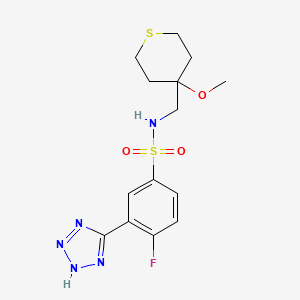

![molecular formula C19H15IN2O3 B2497704 7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 303987-36-2](/img/structure/B2497704.png)

7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of tricyclic derivatives of hydroxyquinolines, which are of interest due to their potential biological activities, including diuretic effects. These compounds have been the subject of targeted searches for new leading structures with diuretic action, indicating their relevance in scientific research for their distinctive chemical and biological properties (Ukrainets et al., 2018).

Synthesis Analysis

The synthesis of this compound involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline derivatives, yielding high purity and yield under optimal conditions. This process is crucial to prevent the partial destruction of the original heterocyclic ester, which is essential for maintaining the integrity of the compound (Ukrainets et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide insights into the peculiarities of their 1H and 13C-NMR spectra, as well as their mass spectrometric behavior under conditions of electron impact ionization, revealing detailed structural information (Ukrainets et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound, particularly its bromination, have been studied, revealing the formation of both expected and unexpected products. These reactions underscore the compound's reactivity and potential for further chemical modifications, enhancing its biological properties (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties, including polymorphism, of related hydroxyquinoline derivatives have been explored, indicating variations in crystal packing and structural organization. These studies are fundamental for understanding the solubility, stability, and formulation potential of these compounds (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, particularly the diuretic activity of these compounds, have been evaluated in comparison with standard drugs like hydrochlorothiazide. These studies demonstrate the compound's potential as a diuretic agent, highlighting its biological significance and potential therapeutic applications (Ukrainets et al., 2018).

科学的研究の応用

Polymorphic Modifications and Diuretic Properties :The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a close analog of the queried compound, has been identified with strong diuretic properties, potentially useful as a hypertension remedy. Researchers discovered two polymorphic modifications of this compound, differing in crystal packing and structural organization, hinting at the complex nature and potential versatility of these compounds in scientific applications (Shishkina et al., 2018).

Synthesis and Diuretic Activity of Analogues :A study delves into the synthesis of the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid and its reaction with bromine. This process yielded a 9-bromo-substituted product, which was found to have significantly increased diuretic activity compared to its non-brominated analogs, suggesting the potential for enhanced therapeutic applications (Ukrainets et al., 2013).

Targeted Synthesis and Urinary Output Effects :Further research explored the synthesis of N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. This study aimed to find new structures with diuretic action among hydroxyquinolines, potentially inhibiting aldosterone synthase. This research provided insights into the synthesis process, structural features, and the significant diuretic effects of these compounds, exceeding the activity of known diuretics like hydrochlorothiazide in some cases (Ukrainets et al., 2018).

作用機序

Target of Action

The compound contains a quinoline moiety, which is a common structural motif in many pharmaceuticals . Compounds with this structure often interact with various enzymes and receptors, but the specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of the iodophenyl group could enhance the compound’s binding affinity to its target .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the hydroxy and carboxamide groups could enhance its solubility, potentially improving its absorption and distribution. The iodophenyl group could affect its metabolism and excretion .

特性

IUPAC Name |

4-hydroxy-N-(4-iodophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15IN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLCNKRHOVOMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

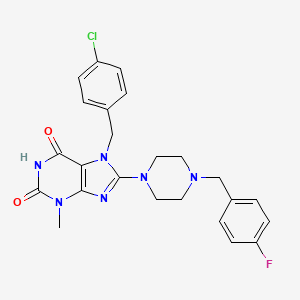

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

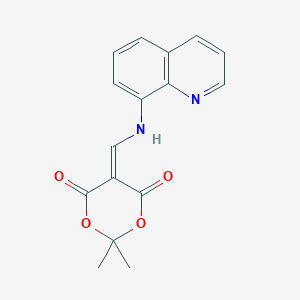

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

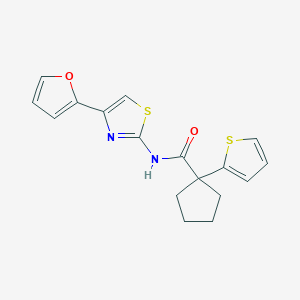

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)